molecular formula C25H31NO4 B10775621 PQA-18, immunosuppressor

PQA-18, immunosuppressor

Cat. No.: B10775621
M. Wt: 409.5 g/mol
InChI Key: APPXFGJVXDYNBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PQA-18 involves the prenylation of quinolinecarboxylic acid. The reaction conditions typically include the use of a prenylating agent such as prenyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of PQA-18 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

PQA-18 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolinecarboxylic acid derivatives, alcohols, and substituted quinoline compounds .

Scientific Research Applications

PQA-18 has a wide range of scientific research applications:

Mechanism of Action

PQA-18 exerts its immunosuppressive effects by inhibiting p21-activated kinase 2 (PAK2). This inhibition leads to a reduction in the production of interleukin-2, interleukin-4, interleukin-6, and tumor necrosis factor-alpha. The molecular targets include PAK2 and the signaling pathways involving Janus kinase 2 and signal transducer and activator of transcription 3 (STAT3) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PQA-18

PQA-18 is unique due to its specific inhibition of p21-activated kinase 2, which is not targeted by other immunosuppressors like FK-506 or Cyclosporine. This specificity allows for a different approach in modulating immune responses, potentially reducing side effects associated with broader immunosuppressive agents .

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate

InChI

InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3

InChI Key

APPXFGJVXDYNBO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC2=C1N=C(C=C2OCC=C(C)C)C(=O)OCC=C(C)C)C

Origin of Product

United States

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